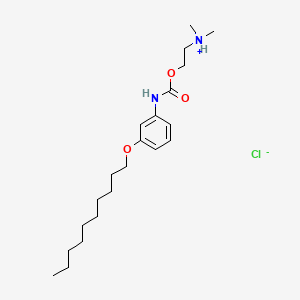
2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties
Méthodes De Préparation
The synthesis of 2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride typically involves the reaction of 2-(dimethylamino)ethyl methacrylate with m-decyloxycarbanilic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polymers and copolymers, which are essential in creating advanced materials with specific properties.
Biology: The compound is studied for its potential in gene delivery systems and as a component in nanoreactors.
Medicine: Its biocompatibility and ability to form stable complexes make it a candidate for drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and other materials that require specific chemical properties.
Mécanisme D'action
The mechanism by which 2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride can be compared with similar compounds such as:
2-(Dimethylamino)ethyl methacrylate: Known for its use in polymer synthesis and drug delivery systems.
Dimethylaminoethyl acrylate: Used in the production of cationic polymers with applications in water treatment and coatings.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
68097-72-3 |
|---|---|
Formule moléculaire |
C21H37ClN2O3 |
Poids moléculaire |
401.0 g/mol |
Nom IUPAC |
2-[(3-decoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H36N2O3.ClH/c1-4-5-6-7-8-9-10-11-16-25-20-14-12-13-19(18-20)22-21(24)26-17-15-23(2)3;/h12-14,18H,4-11,15-17H2,1-3H3,(H,22,24);1H |
Clé InChI |
GHGWKIHLPHYCAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


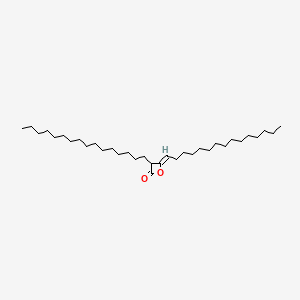
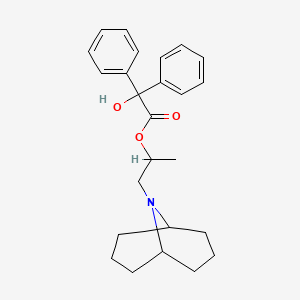
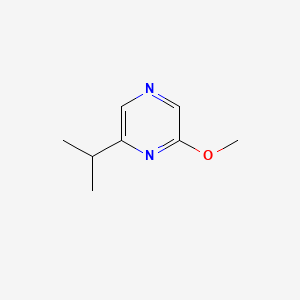
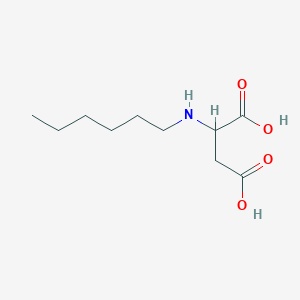

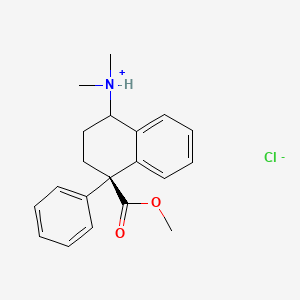
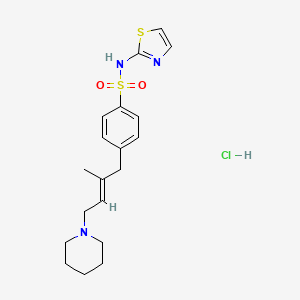
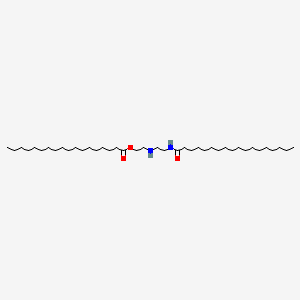
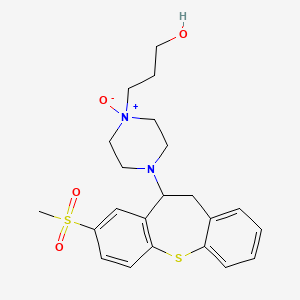
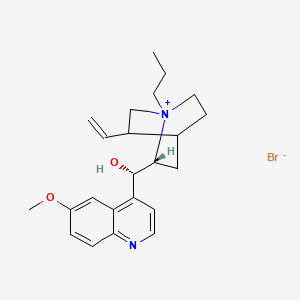
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
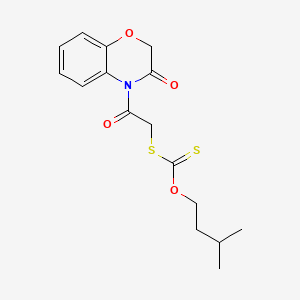
![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
(2-propanolato)-](/img/structure/B13783717.png)
